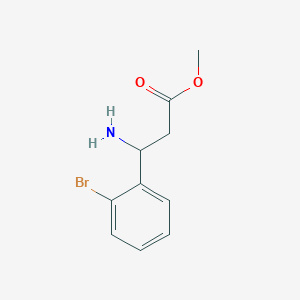

Methyl 3-amino-3-(2-bromophenyl)propanoate HCl

CAS No.:

Cat. No.: VC13339695

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrNO2 |

|---|---|

| Molecular Weight | 258.11 g/mol |

| IUPAC Name | methyl 3-amino-3-(2-bromophenyl)propanoate |

| Standard InChI | InChI=1S/C10H12BrNO2/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3 |

| Standard InChI Key | IJWZWRXYCPBAGA-UHFFFAOYSA-N |

| SMILES | COC(=O)CC(C1=CC=CC=C1Br)N |

| Canonical SMILES | COC(=O)CC(C1=CC=CC=C1Br)N |

Introduction

Structural and Molecular Properties

Chemical Identity and Configuration

Methyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride features a propanoate ester backbone substituted at the β-position with an amino group and a 2-bromophenyl ring. The hydrochloride salt stabilizes the amine functionality, making it suitable for storage and handling in laboratory settings. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | methyl 3-amino-3-(2-bromophenyl)propanoate; hydrochloride |

| Molecular Formula | C₁₀H₁₃BrClNO₂ |

| Molecular Weight | 294.57 g/mol |

| SMILES | COC(=O)CC(C1=CC=CC=C1Br)N.Cl |

| InChI Key | JIOZZMPFORLQQJ-UHFFFAOYSA-N |

| PubChem CID | 137346877 |

The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and molecular interactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with 2-bromobenzaldehyde and glycine methyl ester hydrochloride under reductive amination conditions. A representative pathway involves:

-

Condensation: 2-Bromobenzaldehyde reacts with glycine methyl ester in the presence of a reducing agent (e.g., NaBH₃CN) to form the β-amino ester intermediate.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing crystallinity and purity.

Key parameters include:

-

Temperature: 0–5°C to minimize side reactions.

-

Solvent: Mixed aqueous-organic systems (e.g., toluene/water) for efficient phase separation.

Industrial Manufacturing

Industrial processes prioritize scalability and yield optimization. Continuous flow reactors are employed to maintain precise control over reaction conditions, reducing decomposition risks. Automated systems monitor pH, temperature, and reagent stoichiometry, achieving yields exceeding 90%.

Mechanism of Action and Biological Relevance

Molecular Interactions

The compound’s biological activity stems from two key functional groups:

-

Amino Group: Forms hydrogen bonds with enzyme active sites or receptor residues, modulating activity.

-

Brominated Aromatic Ring: Engages in π-π stacking with hydrophobic protein pockets, enhancing binding affinity.

These interactions are critical in preliminary studies targeting enzymes like proteases or kinases, though specific targets remain under investigation.

Comparative Analysis with Halogenated Analogs

The ortho-bromo substitution distinguishes this compound from analogs with para-halogens or methoxy groups. For example:

-

Electron-Withdrawing Effects: Bromine’s inductive effect increases electrophilicity at the aromatic ring, facilitating nucleophilic substitution reactions compared to chloro or methoxy derivatives .

-

Steric Hindrance: The ortho position creates steric bulk, potentially limiting access to certain enzymatic pockets compared to meta- or para-substituted analogs .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s bifunctional reactivity (amine and ester) makes it valuable for constructing:

-

Peptidomimetics: Via coupling reactions with carboxylic acids or activated esters.

-

Small-Molecule Inhibitors: As a scaffold for kinase or protease inhibitors, leveraging its aromatic and hydrogen-bonding capabilities.

Case Study: Anticancer Agents

Preliminary studies suggest derivatives of this compound exhibit antiproliferative activity against cancer cell lines. For instance, structural modifications introducing sulfonamide groups have shown IC₅₀ values <10 μM in breast cancer models.

Comparative Table of Halogenated Propanoate Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume